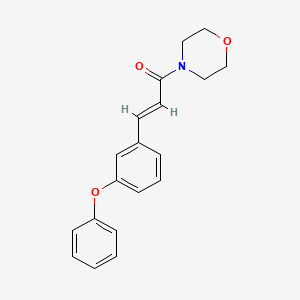

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds. The presence of the phenoxyphenyl group suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable morpholino compound with a 3-phenoxyphenyl compound in the presence of a base. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholino group attached to a propenone backbone with a 3-phenoxyphenyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone backbone could undergo addition reactions. The morpholino group might also participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Experimental and Theoretical Analysis of Intermolecular Interactions : A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, demonstrating different intermolecular interactions such as C–H⋯O, C–H⋯π, π⋯π, and lp⋯π, using various thermal techniques and quantum mechanical calculations. This research highlights the compound's role in understanding molecular interactions and structural properties (Shukla et al., 2014).

Dynamic NMR Studies : Another study reported on the synthesis of a novel chalcone-based N-substituted morpholine derivative, showcasing its characterization through advanced NMR techniques. This derivative's dynamic NMR measurements reveal insights into the molecular behavior and structural dynamics of such compounds (Baskar et al., 2013).

Photophysical Properties

- Lanthanide-Centered Hybrid Materials : Research involving the creation of lanthanide (Eu3+, Tb3+)-centered hybrid materials utilized a structurally similar compound as a bridge molecule. This work underscores the compound's utility in developing materials with significant photoluminescent properties, potentially useful in optoelectronic applications (Liu & Yan, 2008).

Catalytic Activities

- Copper-Catalyzed Reactions : A copper-catalyzed, ligand-free intramolecular C-N coupling study demonstrates the compound's relevance in synthesizing biologically important structures. This research provides a practical synthetic route to (E)-3-arylideneindolin-2-ones, important for their biological activities (Luo et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition Performance : A study on a new 1,4-disubstituted-1,2,3-triazole product with a morpholine ligand revealed high corrosion inhibition efficiency on mild steel in an acidic medium. The findings contribute to the understanding of corrosion protection mechanisms and the development of new inhibitors (Hrimla et al., 2021).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research focusing on the synthesis of (E)-1-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones and their antimicrobial activity shows the compound's potential in medicinal chemistry. The compounds exhibited notable in vitro antimicrobial properties, indicating their use in developing new antimicrobial agents (Pujari et al., 2018).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target. The morpholino group is often used in drugs to increase solubility or to alter the drug’s interaction with its target .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIOBBOKRCVML-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)

![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)